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molecular formula C9H11Cl2N B8615326 3-(3,5-Dichlorophenyl)propylamine

3-(3,5-Dichlorophenyl)propylamine

Cat. No. B8615326
M. Wt: 204.09 g/mol
InChI Key: AQZQHHAQSFFDCW-UHFFFAOYSA-N
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Patent
US04707488

Procedure details

3-(3,5-Dichlorophenyl)propylazide (0.0506 mol) was reacted with Raney nickel substantially as described in Example 7F above to obtain 10.4 g (100%) of an oily product.
Name
3-(3,5-Dichlorophenyl)propylazide
Quantity
0.0506 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][CH2:10][CH2:11][N:12]=[N+]=[N-])[CH:5]=[C:6]([Cl:8])[CH:7]=1>[Ni]>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][CH2:10][CH2:11][NH2:12])[CH:5]=[C:6]([Cl:8])[CH:7]=1

Inputs

Step One
Name
3-(3,5-Dichlorophenyl)propylazide
Quantity
0.0506 mol
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)CCCN=[N+]=[N-]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)CCCN
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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